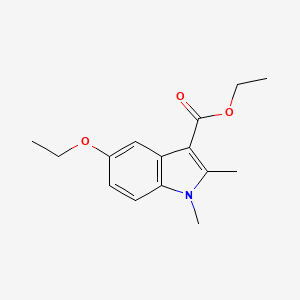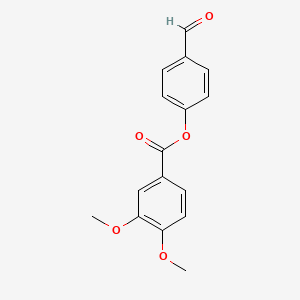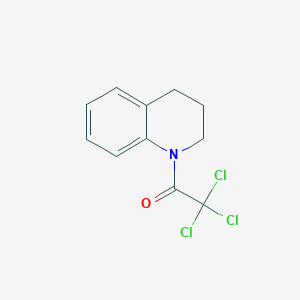
ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate, also known as UMI-77, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This molecule has been found to play a key role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The aim of
Mechanism of Action
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate exerts its effects by binding to the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. By inhibiting the MDM2-p53 interaction, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells. ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has also been found to inhibit the activity of the enzyme SIRT1, which plays a key role in regulating glucose metabolism and insulin sensitivity.
Biochemical and physiological effects:
ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate induces cell cycle arrest and apoptosis by activating p53. In diabetic mice, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate improves insulin sensitivity and glucose metabolism by inhibiting SIRT1 activity. Additionally, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has been found to reduce oxidative stress and inflammation in the heart, leading to improved cardiac function.
Advantages and Limitations for Lab Experiments
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has several advantages for lab experiments, including its small size, high potency, and specificity for MDM2 and SIRT1. However, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions is required to achieve optimal results.
Future Directions
There are several future directions for the research and development of ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate. First, further studies are needed to investigate the potential therapeutic applications of ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate in other diseases, such as neurodegenerative diseases and autoimmune disorders. Second, the development of more potent and selective ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate analogs may provide new opportunities for drug discovery. Finally, the combination of ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate is a small molecule inhibitor that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of MDM2-p53 and SIRT1 activity, leading to cell cycle arrest, apoptosis, and improved glucose metabolism. Although ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has some limitations, its advantages and potential future directions make it a promising candidate for further research and development.
Synthesis Methods
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic molecule that can be prepared through a multi-step synthesis process. The first step involves the preparation of 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, which is then esterified with ethanol to form ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate. The final step involves the addition of a methyl group to the 2-position of the indole ring using methyl iodide and potassium carbonate.
Scientific Research Applications
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has been found to inhibit the growth and proliferation of cancer cells by targeting the MDM2-p53 pathway. ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has also been found to have anti-diabetic effects by improving insulin sensitivity and reducing glucose levels. Additionally, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has been shown to have protective effects on the heart by reducing oxidative stress and inflammation.
properties
IUPAC Name |
ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-5-18-11-7-8-13-12(9-11)14(10(3)16(13)4)15(17)19-6-2/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOFZIIZFBEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)

![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)

![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)


![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)
![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)